An In-depth Technical Guide to (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride: Core Basic Properties for Drug Development Professionals
An In-depth Technical Guide to (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride: Core Basic Properties for Drug Development Professionals
Introduction
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride is a chiral building block of significant interest in contemporary drug discovery and development. Its rigid tetrahydrofuran scaffold, coupled with the stereochemically defined diamine functionalities, offers a unique three-dimensional architecture for the synthesis of complex molecules with potential therapeutic applications. This guide provides an in-depth exploration of the core basic properties of this compound, moving beyond a simple data sheet to offer practical insights and detailed methodologies for its characterization. As a Senior Application Scientist, the focus of this document is not only to present what is known but to empower fellow researchers to generate critical data and make informed decisions in their drug development programs. This compound has been identified as a valuable precursor in the synthesis of novel anticancer and neuroprotective agents, making a thorough understanding of its fundamental properties essential for its effective utilization.
Chemical Identity and Physicochemical Properties
A clear definition of the molecule's identity and a summary of its key physicochemical properties are the foundation of any robust research and development program.
| Property | Value | Source(s) |
| Chemical Name | (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride | [1][2] |
| Molecular Formula | C₄H₁₂Cl₂N₂O | [1][3] |
| Molecular Weight | 175.06 g/mol | [1] |
| CAS Number(s) | 137277-16-8, 1033712-94-5 | [1][2][3] |
| Appearance | Off-white to gray solid | |
| Purity | Typically ≥97% | [2] |
| Storage | Store at room temperature in a dry, sealed place. | [1] |
Basicity (pKa): Theoretical and Experimental Approaches
The basicity of a molecule, quantified by its pKa value(s), is a critical parameter in drug development. It influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for formulation. For (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride, the two amine groups will have distinct pKa values.
Theoretical Prediction of pKa
Experimental Determination of pKa by Potentiometric Titration
Potentiometric titration is a reliable and widely used method for the experimental determination of pKa values.[8] This technique involves monitoring the change in potential of a solution as a titrant of known concentration is added.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Detailed Protocol:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride and dissolve it in 50 mL of deionized, CO₂-free water.
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Preparation of the Titrant: Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).
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Instrumentation Setup: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). Immerse the calibrated pH electrode and a temperature probe into the analyte solution. Use a magnetic stirrer to ensure homogeneity.
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Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette. After each addition, allow the pH reading to stabilize before recording the value.
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Data Analysis:
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Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
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Identify the two equivalence points, which correspond to the complete neutralization of the first and second hydrochloride salts. These will appear as steep inflections in the curve.
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The pKa values are determined at the half-equivalence points. The first pKa (pKa₁) is the pH at which half of the first equivalent of NaOH has been added, and the second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points. For more precise determination of the equivalence points, it is recommended to plot the first and second derivatives of the titration curve.
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Solubility: A Cornerstone of Preformulation Studies
Aqueous solubility is a critical determinant of a drug candidate's bioavailability and developability. Poor solubility can lead to challenges in formulation and may result in inadequate absorption from the gastrointestinal tract. Both kinetic and thermodynamic solubility assays are valuable tools in early drug discovery and development.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound in solution after a short incubation period, starting from a concentrated stock solution (typically in DMSO).
Workflow for Kinetic Solubility Assay
Caption: Kinetic solubility assay workflow.
Detailed Protocol:
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Stock Solution Preparation: Prepare a 10 mM stock solution of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride in 100% DMSO.
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Assay Plate Preparation: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final concentration of 100 µM with 1% DMSO.
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Incubation: Seal the plate and incubate at room temperature for 2 hours with constant shaking.
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Separation: After incubation, separate the undissolved solid using a 96-well filter plate by centrifugation.
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Quantification: Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy to determine the concentration of the dissolved compound. A calibration curve prepared from the stock solution should be used for accurate quantification.
Thermodynamic Solubility Assay
This method measures the equilibrium solubility of a compound and is considered the "gold standard." It involves equilibrating an excess of the solid compound in the solvent of interest over a longer period.
Detailed Protocol:
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Sample Preparation: Add an excess amount of solid (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride to a vial containing the desired aqueous buffer.
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the suspension to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by filtration through a 0.22 µm filter.
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Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy.
Stability: Assessing the Compound's Robustness
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance. This information is crucial for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.
Workflow for Forced Degradation Studies
Caption: Forced degradation study workflow.
Detailed Protocol:
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Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.
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Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Withdraw and analyze samples as described for acidic hydrolysis.
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Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Withdraw and analyze samples at various time points.
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Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber. Dissolve and analyze samples at various time points.
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Photolytic Degradation: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. Analyze the samples after exposure.
For all conditions, a control sample protected from the stress condition should be analyzed in parallel. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is stability-indicating.
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for confirming the structure and purity of a compound. While specific experimental spectra for (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride are not widely published, its structural features allow for the prediction of its key spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral centers and the resulting diastereotopic protons.
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Tetrahydrofuran Ring Protons: The protons on the tetrahydrofuran ring (at C2, C3, C4, and C5) are expected to resonate in the region of approximately 3.5-4.5 ppm. The protons adjacent to the oxygen (C2 and C5) will likely be the most downfield.
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Amine Protons: The protons of the ammonium groups (-NH₃⁺) will be broad signals, and their chemical shift will be dependent on the solvent and concentration.
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¹³C NMR:
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Tetrahydrofuran Ring Carbons: The carbons of the tetrahydrofuran ring are expected in the range of approximately 60-80 ppm. The carbons bonded to the oxygen (C2 and C5) will be the most downfield. The carbons bearing the amino groups (C3 and C4) will also be in this region.
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Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of the free base would likely show fragmentation patterns characteristic of aliphatic amines. The most common fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized iminium cation.
Infrared (IR) Spectroscopy
The IR spectrum of the dihydrochloride salt will be characterized by:
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N-H Stretching: Broad and strong absorptions in the region of 3200-2800 cm⁻¹ are expected for the ammonium (-NH₃⁺) groups.
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C-H Stretching: Absorptions around 2900 cm⁻¹ will be due to the C-H bonds of the tetrahydrofuran ring.
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N-H Bending: A medium to strong absorption around 1600-1500 cm⁻¹ is characteristic of ammonium bending vibrations.
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C-O Stretching: A strong absorption in the 1100-1000 cm⁻¹ region is expected for the C-O-C ether linkage of the tetrahydrofuran ring.
Conclusion
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride is a valuable chiral building block with significant potential in drug discovery. While a comprehensive public dataset of its fundamental basic properties is not yet available, this guide provides a roadmap for researchers to generate this critical information. By employing the theoretical considerations and detailed experimental protocols outlined herein for determining pKa, solubility, and stability, scientists and drug development professionals can effectively characterize this compound and unlock its full potential in the synthesis of novel therapeutic agents. The provided insights into its expected spectroscopic features will further aid in its identification and quality control.
References
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Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(20), 4422–4430. [Link][4]
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Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory With a Poisson-Boltzmann Continuum Solvent Model. PubMed, 111(20), 4422-4430. [Link][5]
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American Chemical Society. (n.d.). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson. American Chemical Society. [Link][6]
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ResearchGate. (n.d.). p K a Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model | Request PDF. ResearchGate. [Link][7]
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PubMed. (2013). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. PubMed. [Link][8]
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